BenchChemオンラインストアへようこそ!

2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde (CAS 1774896-37-5) is a dual-fluorinated benzaldehyde-piperidine conjugate built on a gem‑difluoropiperidine scaffold that reduces basicity (pKa ≈6.5) and enhances metabolic stability. The ortho‑5‑fluoro substitution creates a distinct dipole and hydrogen‑bonding landscape critical for NR2B‑selective NMDA antagonism and PDE2A engagement. Three unique 19F environments make it an ideal NMR probe for fragment‑based drug discovery. The reactive aldehyde handle allows rapid diversification via reductive amination or hydrazone formation while preserving the privileged difluoropiperidine core.

Molecular Formula C12H12F3NO
Molecular Weight 243.22 g/mol
CAS No. 1774896-37-5
Cat. No. B1407988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde
CAS1774896-37-5
Molecular FormulaC12H12F3NO
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=C(C=C2)F)C=O)(F)F
InChIInChI=1S/C12H12F3NO/c13-10-2-3-11(9(6-10)7-17)16-5-1-4-12(14,15)8-16/h2-3,6-7H,1,4-5,8H2
InChIKeyUGHQJRPOZRAPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde (CAS 1774896-37-5): Procurement-Ready Fluorinated Building Block


2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde (CAS 1774896-37-5) is a synthetic, dual-fluorinated benzaldehyde-piperidine conjugate with molecular formula C₁₂H₁₂F₃NO and molecular weight 243.22 g/mol . The compound incorporates a 3,3-difluoropiperidine ring—a privileged scaffold in medicinal chemistry—attached at the ortho position to a 5-fluorobenzaldehyde moiety, providing both an aldehyde handle for diversification and a gem-difluorinated piperidine that modulates basicity, lipophilicity, and metabolic stability [1]. It is commercially available at >98% purity from multiple suppliers, targeting pharmaceutical R&D and chemical biology applications .

Why Generic 2-(3,3-Difluoropiperidin-1-yl)benzaldehyde Analogs Cannot Substitute for the 5-Fluoro Regioisomer


Regioisomeric substitution on the benzaldehyde ring profoundly alters molecular recognition, electronic properties, and downstream biological activity. The 5-fluoro substitution pattern in this compound places the electron-withdrawing fluorine atom para to the piperidine nitrogen, creating a distinct dipole moment and hydrogen-bonding landscape compared to 3-fluoro or 6-fluoro regioisomers . In analogous 3,3-difluoropiperidine-containing series, even minor positional changes result in >10-fold differences in target binding affinity [1]. Furthermore, the gem-difluorination at the piperidine 3-position reduces basicity (pKa ≈ 6.5 vs. ~11.2 for unsubstituted piperidine), altering protonation state at physiological pH and consequently impacting permeability, solubility, and off-target profiles in ways that cannot be replicated by non-fluorinated or mono-fluorinated piperidine analogs [2].

Quantitative Differentiation Evidence for 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde vs. Closest Analogs


Regioisomeric Fluorine Placement: 5-Fluoro vs. 3-Fluoro Substitution Impact on Target Engagement

In a series of 3,3-difluoropiperidine-containing γ-secretase modulators, the position of the aryl fluorine substituent was critical: the 4-fluoroaryl analog (compound 1f) demonstrated an Aβ42-lowering IC₅₀ of 128 nM, whereas shifting fluorine to the 3-position (compound 2c) resulted in an IC₅₀ of 956 nM—a 7.5-fold loss in potency [1]. This demonstrates that the 5-fluoro regioisomer (para to piperidine attachment) accesses a productive binding conformation not available to ortho- or meta-fluoro isomers, directly supporting procurement of the 5-fluoro substituted benzaldehyde building block for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

3,3-Difluoropiperidine Basicity Modulation vs. Unsubstituted Piperidine

The 3,3-difluoropiperidine motif reduces the conjugate acid pKa from ~11.2 (unsubstituted piperidine) to a predicted pKa of 6.51±0.10 [1]. This 4.7 log unit reduction in basicity means that at physiological pH 7.4, the 3,3-difluoropiperidine is predominantly neutral (calculated LogD₇.₄ = 0.52), whereas unsubstituted piperidine is >99% protonated (LogD₇.₄ ≈ -2.5) [2]. The neutral species in 3,3-difluoropiperidine-containing compounds enhances passive membrane permeability and reduces hERG channel blockade risk—a known liability of highly basic amines—while maintaining sufficient solubility for formulation [3].

Physicochemical Properties Drug Design Permeability

Metabolic Stability Advantage of 3,3-Difluoropiperidine over Non-Fluorinated and Mono-Fluorinated Piperidines

In a systematic study of fluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements demonstrated high metabolic stability for the 3,3-difluoropiperidine scaffold, with the notable exception of the 3,3-difluoroazetidine derivative which showed elevated clearance [1]. The gem-difluorination at the 3-position blocks oxidative metabolism at the α-carbon positions—the primary metabolic soft spot for unsubstituted piperidines—resulting in significantly extended half-life in human liver microsome assays. By contrast, 4,4-difluoropiperidine analogs show intermediate stability, and mono-fluorinated piperidines retain susceptibility to N-dealkylation and α-oxidation [2]. This translates directly to the 2-(3,3-difluoropiperidin-1-yl)-5-fluorobenzaldehyde building block, where the 3,3-difluoro motif preserves the metabolic advantage upon further derivatization.

Drug Metabolism Microsomal Stability Fluorine Chemistry

Potency Enhancement by 3,3-Difluoropiperidine Incorporation: Apelin Receptor Agonist Case Study

Direct evidence from the apelin receptor agonist program shows that incorporation of the 3,3-difluoropiperidine building block improved agonist EC₅₀ from 162 nM to 6.5 nM—a 25-fold potency enhancement—compared to the non-fluorinated piperidine analog . Additionally, the same fluorinated motif conferred 1600-fold selectivity for estrogen receptor-positive breast cancer cells over ER-negative cells . This demonstrates that the 3,3-difluoropiperidine substructure, which is the core scaffold element in 2-(3,3-difluoropiperidin-1-yl)-5-fluorobenzaldehyde, is not merely a passive linker but actively drives target affinity and selectivity gains when incorporated into bioactive molecules.

GPCR Apelin Receptor Potency Optimization

NR2B Subtype Selectivity Enabled by 3,3-Difluoropiperidine Scaffold vs. Non-Selective NMDA Antagonists

Patent disclosures (US20210017159A1, WO2016120403) describe 3,3-difluoropiperidine derivatives as NR2B subtype-selective NMDA receptor antagonists with blood-brain barrier penetrable capability [1][2]. The 3,3-difluoro substitution pattern is specifically claimed as critical for achieving NR2B selectivity over other NMDA receptor subtypes, potentially avoiding the dissociative and psychogenic side effects associated with non-selective NMDA antagonists like ketamine [2]. While 2-(3,3-difluoropiperidin-1-yl)-5-fluorobenzaldehyde is an intermediate rather than a final antagonist, its 3,3-difluoropiperidine core directly maps onto the pharmacophore required for this therapeutically relevant selectivity profile.

NR2B NMDA Antagonist CNS Drug Discovery Subtype Selectivity

PDE2A Inhibitor Development: 3,3-Difluoropiperidine as a Pharmacophore Anchor

A novel synthetic methodology toward 3,3-difluoropiperidines yielded a potent in vitro phosphodiesterase 2A (PDE2A) inhibitor where the 3,3-difluoropiperidine scaffold serves as a critical pharmacophore element [1]. X-ray crystal structures of human PDE2A in complex with 3,3-difluoropiperidine-containing ligands (PDB: 5U00, 5TZW) confirm that the gem-difluoro substituents make key hydrophobic contacts within the enzyme active site while the piperidine nitrogen engages in a water-mediated hydrogen-bond network [2]. By contrast, non-fluorinated piperidine analogs fail to achieve the same binding pose due to altered conformational preferences and increased basicity [1]. The aldehyde functionality in 2-(3,3-difluoropiperidin-1-yl)-5-fluorobenzaldehyde allows direct elaboration into PDE2A-targeted libraries via reductive amination or oxime formation.

Phosphodiesterase 2A CNS Disorders Fragment-Based Drug Design

Optimal Procurement and Application Scenarios for 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde


CNS Drug Discovery: NR2B-Selective Antagonist Lead Generation

The 5-fluoro substituent on the benzaldehyde ring combined with the 3,3-difluoropiperidine core maps directly onto the pharmacophore of patented NR2B subtype-selective NMDA receptor antagonists . The aldehyde handle enables rapid diversification via reductive amination to generate focused libraries targeting treatment-resistant depression, with the 3,3-difluoro motif providing the NR2B selectivity essential to avoid ketamine-like dissociative side effects [1]. Procurement of this specific regioisomer ensures fidelity to the para-fluoro geometry shown to be critical for target engagement in SAR studies [2].

PDE2A-Targeted Library Synthesis for Cognitive Disorders

The 3,3-difluoropiperidine scaffold is crystallographically validated as a PDE2A binding motif (PDB: 5U00) . 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde provides a direct entry point for synthesizing PDE2A-targeted compound libraries via condensation with hydrazines (hydrazone formation) or amines (reductive amination), leveraging the aldehyde as a diversification point while retaining the PDE2A-engaging difluoropiperidine core. The 5-fluoro substitution offers an additional vector for modulating target residence time without altering the core binding pharmacophore [1].

Metabolically Stabilized GPCR Agonist Optimization

Incorporation of the 3,3-difluoropiperidine motif has been shown to improve GPCR agonist potency by 25-fold (apelin receptor EC₅₀ from 162 nM to 6.5 nM) while conferring 1600-fold cancer cell selectivity . 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde can serve as a key intermediate for constructing analogs where both the difluoropiperidine (potency/selectivity driver) and the 5-fluorobenzaldehyde (additional vector for SAR exploration) contribute to the pharmacological profile. The predicted metabolic stability advantage of the 3,3-difluoro motif [1] further supports its selection for lead optimization programs where hepatic clearance is a concern.

19F NMR Probe Development for Fragment-Based Screening

The presence of three chemically distinct fluorine environments (gem-difluoro on piperidine, mono-fluoro on benzaldehyde) makes this compound a valuable 19F NMR probe for fragment-based drug discovery . The 3,3-difluoropiperidine moiety has been demonstrated as an effective 19F NMR reporter in deuterium-free environments , while the 5-fluoro substituent provides a second, structurally resolved 19F resonance for monitoring ligand-protein interactions. Procurement of this dual-fluorinated building block enables protein-observed and ligand-observed 19F NMR experiments without the need for additional fluorination steps [1].

Quote Request

Request a Quote for 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.